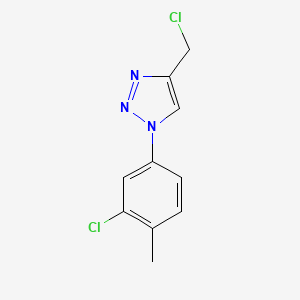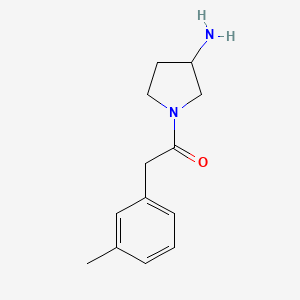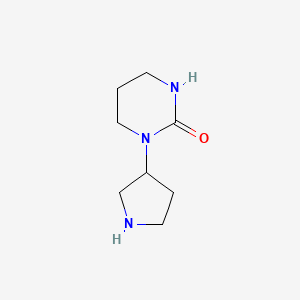
1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole (CMCT) is a triazole derivative that has recently been studied for its potential applications in the field of chemistry. CMCT has been found to possess unique properties that make it a promising compound for various scientific research applications.
Scientific Research Applications
Synthesis and Characterization
Triazole derivatives, including those similar in structure to "1-(3-chloro-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole," have been extensively synthesized and characterized due to their potential applications. For instance, triazole-functionalized energetic salts have been prepared and analyzed for their thermal stability and density, indicating the material science potential of these compounds (Wang, Gao, Ye, & Shreeve, 2007). Similarly, the study of lp⋯π intermolecular interactions in 1,2,4-triazole derivatives through experimental and theoretical analysis showcases the structural diversity and complexity of these molecules (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activity
The pharmacological potential of triazole derivatives has been a significant focus, with studies exploring their antimicrobial and anticancer properties. For example, research into new 1,2,4-triazole derivatives demonstrated promising antimicrobial activities, highlighting the role of these compounds in developing new therapeutic agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Moreover, the synthesis of 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and triazolo[4,3-b][1,2,4]triazines for biological activity evaluation further exemplifies the medicinal chemistry applications of triazole-based compounds (El-Reedy & Soliman, 2020).
Catalysis and Material Science
Triazole derivatives also play a crucial role in catalysis and material science. The study on half-sandwich Ruthenium(II) complexes with triazole-based ligands discusses the catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the utility of triazole compounds in catalysis (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013). Additionally, the synthesis and characterization of luminescent rhenium tricarbonyl complexes with triazole ligands highlight the potential of these molecules in developing new luminescent materials (Uppal, Booth, Ali, Lockwood, Rice, & Elliott, 2011).
properties
IUPAC Name |
4-(chloromethyl)-1-(3-chloro-4-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-7-2-3-9(4-10(7)12)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYXUIIUWCELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B1467339.png)

![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)
![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467353.png)
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)

![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467357.png)



![1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine](/img/structure/B1467361.png)